![molecular formula C16H9NO2 B11868166 Isoindolo[2,1-b]isoquinoline-5,7-dione CAS No. 65320-68-5](/img/structure/B11868166.png)
Isoindolo[2,1-b]isoquinoline-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoindolo[2,1-b]isoquinoline-5,7-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its fused ring structure, which includes both isoindole and isoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing isoindolo[2,1-b]isoquinoline-5,7-dione involves the Wittig intramolecular cyclization. This method utilizes phosphorus ylides to facilitate the cyclization process, resulting in the formation of the desired compound . Another approach involves the palladium-catalyzed inert C−H bond activation and cyclocarbonylation of isoquinolones with carbon dioxide under atmospheric pressure. This method is noted for its high regio- and chemo-selectivity, step-economy, and good functional group tolerance .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes provide a foundation for potential large-scale production. The use of palladium-catalyzed reactions and phosphorus ylides can be adapted for industrial applications, ensuring efficient and scalable synthesis.
化学反応の分析
Types of Reactions
Isoindolo[2,1-b]isoquinoline-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of its fused ring structure and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents such as halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
Isoindolo[2,1-b]isoquinoline-5,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Its unique properties can be harnessed for various industrial applications, including materials science and catalysis.
作用機序
The mechanism by which isoindolo[2,1-b]isoquinoline-5,7-dione exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s fused ring structure allows it to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets may vary depending on the derivative and application.
類似化合物との比較
Isoindolo[2,1-b]isoquinoline-5,7-dione can be compared with other similar compounds, such as isoindolo[1,2-a]isoquinoline derivatives and isoquinoline alkaloids. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific ring fusion and potential for diverse applications.
List of Similar Compounds
- Isoindolo[1,2-a]isoquinoline derivatives
- Isoquinoline alkaloids
- Tetrahydroisoindolo[2,1-b]isoquinolines
特性
CAS番号 |
65320-68-5 |
|---|---|
分子式 |
C16H9NO2 |
分子量 |
247.25 g/mol |
IUPAC名 |
isoindolo[2,3-b]isoquinoline-5,7-dione |
InChI |
InChI=1S/C16H9NO2/c18-15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13(12)16(19)17(14)15/h1-9H |
InChIキー |
MTNJPOTYDQNBCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![cis-tert-Butyl 3a-(aminomethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11868092.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)

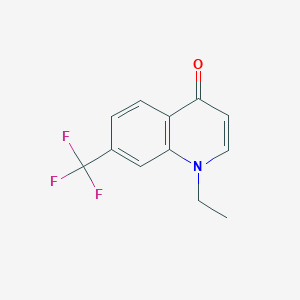
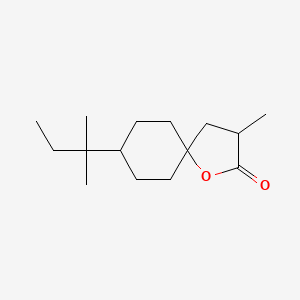
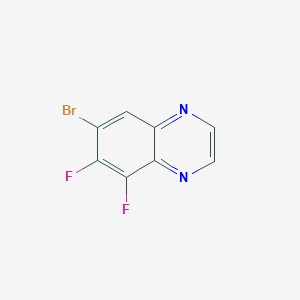
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

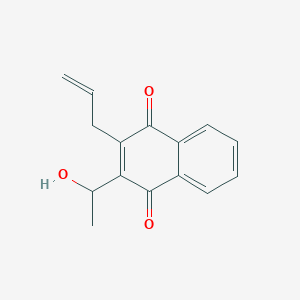
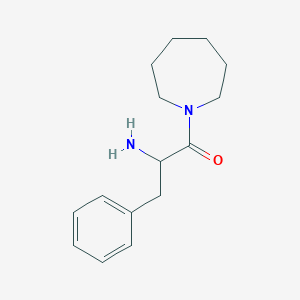
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
